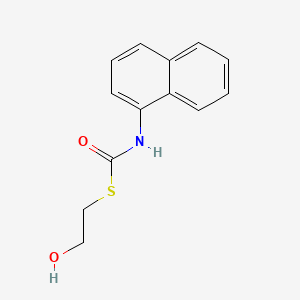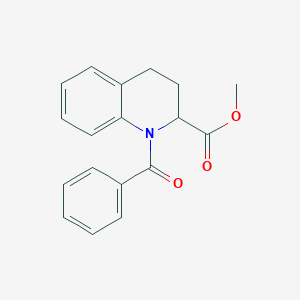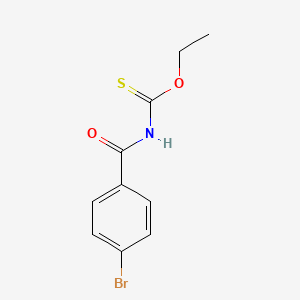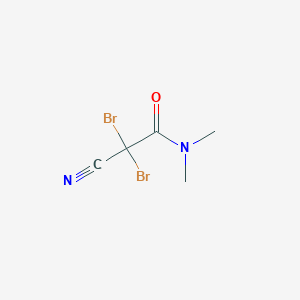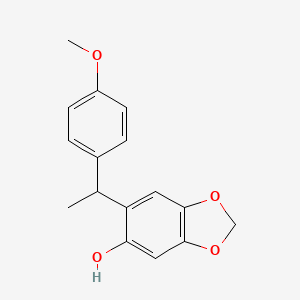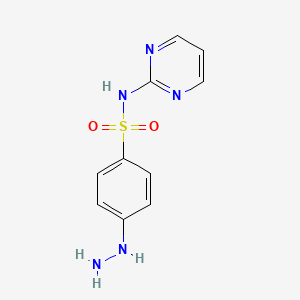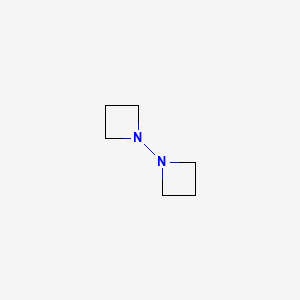![molecular formula C21H20Cl2O4 B14460226 [3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate CAS No. 67328-58-9](/img/structure/B14460226.png)
[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a complex organic compound with a unique structure that combines phenyl, hydroxyphenoxy, and cyclopropane carboxylate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate typically involves multiple steps. The process begins with the preparation of the phenyl and hydroxyphenoxy intermediates, followed by their coupling with the cyclopropane carboxylate moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and anhydrous conditions can be crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and real-time monitoring can help maintain consistent quality and reduce production costs.
化学反応の分析
Types of Reactions
[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
科学的研究の応用
[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Medicine: It has potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of [3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
[Cyano-[3-(4-hydroxyphenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate: This compound shares a similar structure but has a cyano group instead of a hydroxy group.
JAG-6A: A compound that inhibits topoisomerase II and is effective against high-grade gliomas.
Uniqueness
[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
67328-58-9 |
|---|---|
分子式 |
C21H20Cl2O4 |
分子量 |
407.3 g/mol |
IUPAC名 |
[3-(4-hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H20Cl2O4/c1-21(2)17(11-18(22)23)19(21)20(25)26-12-13-4-3-5-16(10-13)27-15-8-6-14(24)7-9-15/h3-11,17,19,24H,12H2,1-2H3 |
InChIキー |
XGRHOYBCNPFOSA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=C(C=C3)O)C=C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


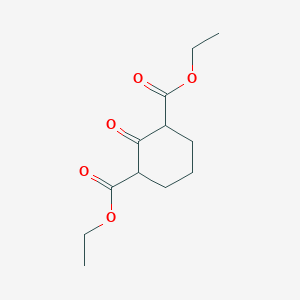
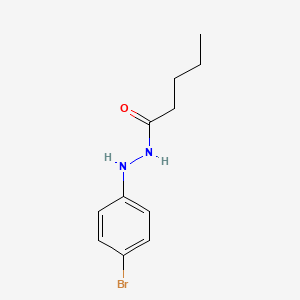

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
